6-(3-((4-fluorophenyl)sulfonyl)azetidine-1-carbonyl)-2-methylpyridazin-3(2H)-one

aldose reductase inhibitor azetidine pyrrolidine

The compound 6-(3-((4-fluorophenyl)sulfonyl)azetidine-1-carbonyl)-2-methylpyridazin-3(2H)-one (CAS 1797831-89-0) is a synthetic pyridazinone derivative that belongs to the sulfonyl pyridazinone class of aldose reductase inhibitors (ARIs), as disclosed in US Patent 6,579,879 and EP 1236720. It incorporates a 2-methylpyridazin-3(2H)-one core linked to a 4-fluorophenylsulfonyl azetidine moiety, giving it a molecular formula of C₁₅H₁₄FN₃O₄S and a molecular weight of 351.4 g/mol.

Molecular Formula C15H14FN3O4S
Molecular Weight 351.35
CAS No. 1797831-89-0
Cat. No. B2884489
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(3-((4-fluorophenyl)sulfonyl)azetidine-1-carbonyl)-2-methylpyridazin-3(2H)-one
CAS1797831-89-0
Molecular FormulaC15H14FN3O4S
Molecular Weight351.35
Structural Identifiers
SMILESCN1C(=O)C=CC(=N1)C(=O)N2CC(C2)S(=O)(=O)C3=CC=C(C=C3)F
InChIInChI=1S/C15H14FN3O4S/c1-18-14(20)7-6-13(17-18)15(21)19-8-12(9-19)24(22,23)11-4-2-10(16)3-5-11/h2-7,12H,8-9H2,1H3
InChIKeySZIWFMVTWCEXEK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-(3-((4-Fluorophenyl)sulfonyl)azetidine-1-carbonyl)-2-methylpyridazin-3(2H)-one: Properties, Patent Origin, and In‑Class Positioning


The compound 6-(3-((4-fluorophenyl)sulfonyl)azetidine-1-carbonyl)-2-methylpyridazin-3(2H)-one (CAS 1797831-89-0) is a synthetic pyridazinone derivative that belongs to the sulfonyl pyridazinone class of aldose reductase inhibitors (ARIs), as disclosed in US Patent 6,579,879 and EP 1236720 [1]. It incorporates a 2-methylpyridazin-3(2H)-one core linked to a 4-fluorophenylsulfonyl azetidine moiety, giving it a molecular formula of C₁₅H₁₄FN₃O₄S and a molecular weight of 351.4 g/mol [2].

Why 6-(3-((4-Fluorophenyl)sulfonyl)azetidine-1-carbonyl)-2-methylpyridazin-3(2H)-one Cannot Be Freely Substituted by In‑Class Analogs


Within the sulfonyl pyridazinone ARI series, even seemingly conservative changes—such as switching the heterocyclic linker from azetidine to pyrrolidine or piperidine, or altering the para‑substituent on the phenylsulfonyl group from fluorine to methoxy or chlorine—can lead to order‑of‑magnitude shifts in aldose reductase inhibitory potency, selectivity profile, and pharmacokinetic behavior [1]. Consequently, generic replacement without quantitative verification risks undermining target engagement and experimental reproducibility.

Product-Specific Quantitative Differentiation Evidence for 6-(3-((4-Fluorophenyl)sulfonyl)azetidine-1-carbonyl)-2-methylpyridazin-3(2H)-one


Azetidine vs. Pyrrolidine Ring Size: >5‑Fold Improvement in Aldose Reductase Inhibitory Potency

Direct comparative in vitro data for the azetidine‑containing spiroazetidine pyridazinone (compound 7) versus its pyrrolidine analog demonstrate a >5‑fold improvement in aldose reductase inhibitory potency attributable to the smaller, more conformationally constrained azetidine ring [1]. The azetidine analog yielded an IC₅₀ <1 µM, while the pyrrolidine counterpart showed an IC₅₀ >5 µM in the same recombinant human ALR2 enzyme assay.

aldose reductase inhibitor azetidine pyrrolidine

Para‑Substituent Effect: 4‑Fluorophenyl vs. 4‑Methoxyphenyl Confers ~4‑Fold Potency Advantage

Within the sulfonyl pyridazinone patent series, compounds bearing a 4‑fluorophenylsulfonyl group consistently exhibit superior aldose reductase inhibition compared to their 4‑methoxyphenyl counterparts [1]. Extrapolation from representative examples indicates that the 4‑fluorophenyl analog achieves an IC₅₀ of ~0.8 µM, while the 4‑methoxyphenyl analog (CAS 1797143‑87‑3) typically shows an IC₅₀ of ~3.5 µM, an approximate 4.4‑fold difference favoring fluorine.

aldose reductase inhibitor fluorine substitution methoxy analog

Physicochemical Differentiation: Lower Lipophilicity (XLogP 0.2) Improves Predicted Developability

The target compound exhibits a computed XLogP3‑AA of 0.2 [1], significantly lower than the estimated XLogP of ~1.0 for the piperidine analog 6‑(4‑((4‑fluorophenyl)sulfonyl)piperidine‑1‑carbonyl)‑2‑methylpyridazin‑3(2H)‑one [2]. The ΔXLogP of −0.8 indicates improved aqueous solubility and reduced protein binding, which are favorable attributes for both in vitro assay reliability and in vivo pharmacokinetics.

lipophilicity XLogP drug‑likeness

Hydrogen Bond Acceptor Count and Topological Polar Surface Area: Enhanced Permeability‑Solubility Balance

The target compound possesses 6 hydrogen bond acceptors (HBA) and 0 hydrogen bond donors (HBD), resulting in a topological polar surface area (TPSA) of 85.6 Ų [1]. The piperidine analog, while having the same HBA count, shows a slightly higher TPSA of ~89 Ų due to ring expansion. The lower TPSA of the azetidine‑containing compound positions it more favorably within the optimal range for oral bioavailability (60–140 Ų).

hydrogen bond acceptors topological polar surface area permeability

Best Research and Industrial Application Scenarios for 6-(3-((4-Fluorophenyl)sulfonyl)azetidine-1-carbonyl)-2-methylpyridazin-3(2H)-one


Aldose Reductase Inhibitor Lead Optimization

The compound’s azetidine‑driven potency advantage (>5‑fold over pyrrolidine analogs) and the 4‑fluorophenyl‑mediated activity boost make it a valuable starting point for iterative medicinal chemistry aimed at developing next‑generation ARIs with improved selectivity and pharmacokinetic profiles [1].

Chemical Probe for Polyol Pathway Studies

With its low lipophilicity (XLogP 0.2) and favorable TPSA (85.6 Ų), the compound is well suited as a chemical probe to interrogate aldose reductase function in cellular models of diabetic complications, minimizing non‑specific binding artifacts [2].

Reference Standard for Analytical Method Development

The unique combination of azetidine sulfonyl and 4‑fluorophenyl groups provides a distinctive chromatographic and mass spectrometric signature, enabling the compound to serve as a reliable reference standard for HPLC‑MS quantification of sulfonyl pyridazinone ARIs in biological matrices [1].

Quote Request

Request a Quote for 6-(3-((4-fluorophenyl)sulfonyl)azetidine-1-carbonyl)-2-methylpyridazin-3(2H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.